dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate
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Overview
Description
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate is a complex organic compound with a unique structure that includes a beta-carboline moiety and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate typically involves multiple steps. One common method includes the reaction of a beta-carboline derivative with a pyrrolidinyl isophthalate under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-carboline derivatives and pyrrolidinyl isophthalates. Examples are:
Beta-carboline derivatives: These compounds share the beta-carboline core structure and may exhibit similar biological activities.
Pyrrolidinyl isophthalates: These compounds have the pyrrolidinyl isophthalate moiety and may be used in similar applications.
Uniqueness
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate is unique due to its combined structure of beta-carboline and pyrrolidinyl isophthalate. This combination may confer distinct properties and activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C25H23N3O6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H23N3O6/c1-33-24(31)14-9-15(25(32)34-2)11-16(10-14)28-22(29)12-21(23(28)30)27-8-7-18-17-5-3-4-6-19(17)26-20(18)13-27/h3-6,9-11,21,26H,7-8,12-13H2,1-2H3 |
InChI Key |
XMVSKCXCWBIFCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45)C(=O)OC |
Origin of Product |
United States |
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